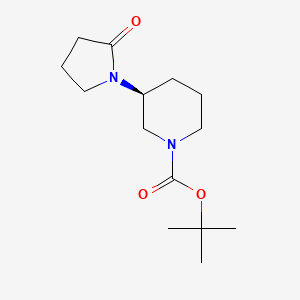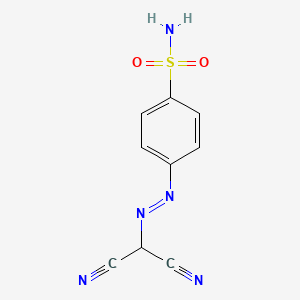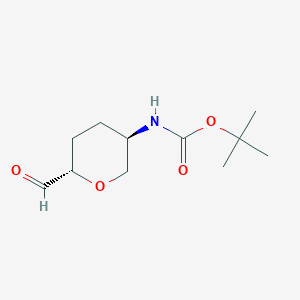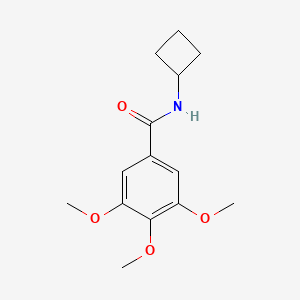
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone core and a butanamide side chain.
準備方法
The synthesis of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves multiple steps, starting with the preparation of the phthalazinone core. The synthetic route typically includes the following steps:
Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide.
Formation of the Butanamide Side Chain: The butanamide side chain is introduced through an amide coupling reaction using butanoyl chloride and isopropylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide can be compared with other similar compounds, such as:
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid: This compound shares the phthalazinone core but has a different side chain.
Beta-agonists: These compounds have similar structural features and are used in pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
64377-91-9 |
|---|---|
分子式 |
C16H21N3O3 |
分子量 |
303.36 g/mol |
IUPAC名 |
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)17-14(20)9-6-10-19-16(22)13-8-5-4-7-12(13)15(21)18(19)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,17,20) |
InChIキー |
JHJIDPLTDPUOLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
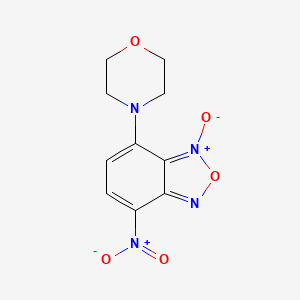
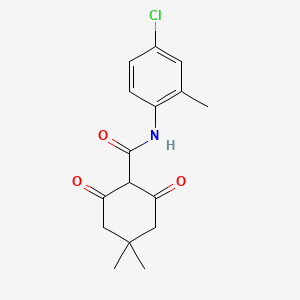

![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
